molecular formula C5H9NO4 B117449 (3R,4S)-3,4-Dihydroxy-D-proline CAS No. 152785-79-0

(3R,4S)-3,4-Dihydroxy-D-proline

Cat. No. B117449
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-NUNKFHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3,4-Dihydroxy-D-proline, also known as DHP, is a non-proteinogenic amino acid that is found in various natural products, including antibiotics and immunosuppressants. It has attracted the attention of researchers due to its unique structure and potential applications in various fields, such as drug discovery and material science.

Mechanism Of Action

The mechanism of action of (3R,4S)-3,4-Dihydroxy-D-proline is not fully understood, but it is believed to be related to its unique structure and ability to interact with biological molecules. (3R,4S)-3,4-Dihydroxy-D-proline has been shown to bind to various proteins and enzymes, which may explain its diverse range of biological activities.

Biochemical And Physiological Effects

(3R,4S)-3,4-Dihydroxy-D-proline has been shown to have various biochemical and physiological effects, including the ability to inhibit enzymes, modulate immune responses, and act as an antioxidant. These effects make it a promising target for drug discovery and other biomedical applications.

Advantages And Limitations For Lab Experiments

(3R,4S)-3,4-Dihydroxy-D-proline has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability from natural sources.

Future Directions

There are several future directions for research on (3R,4S)-3,4-Dihydroxy-D-proline, including the investigation of its potential as a drug target for various diseases, the development of new synthesis methods, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (3R,4S)-3,4-Dihydroxy-D-proline.

Synthesis Methods

The synthesis of (3R,4S)-3,4-Dihydroxy-D-proline can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.

Scientific Research Applications

(3R,4S)-3,4-Dihydroxy-D-proline has been studied extensively in various scientific fields, including biochemistry, pharmacology, and material science. In biochemistry, (3R,4S)-3,4-Dihydroxy-D-proline has been shown to have unique biochemical and physiological effects, which make it a promising target for drug discovery. In pharmacology, (3R,4S)-3,4-Dihydroxy-D-proline has been investigated for its potential use as an immunosuppressant and antibiotic. In material science, (3R,4S)-3,4-Dihydroxy-D-proline has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

152785-79-0

Product Name

(3R,4S)-3,4-Dihydroxy-D-proline

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1

InChI Key

HWNGLKPRXKKTPK-NUNKFHFFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O

SMILES

C1C(C(C(N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

synonyms

D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI)

Origin of Product

United States

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